molecular formula C60H82N2O22 B1207349 Ditrisarubicin A CAS No. 87399-21-1

Ditrisarubicin A

Número de catálogo B1207349
Número CAS: 87399-21-1
Peso molecular: 1183.3 g/mol
Clave InChI: YSHFQLRUHOZEFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ditrisarubicin A is a natural product found in Streptomyces cyaneus with data available.

Aplicaciones Científicas De Investigación

DNA Binding Properties

Ditrisarubicin A exhibits strong binding to DNA. This binding affinity surpasses that of many other anthracyclines. Notably, ditrisarubicin B, a closely related compound, binds to calf thymus DNA with an exceptionally high apparent association constant. This high affinity is attributed to the glycosidic chain at C-10 in its structure (Kunimoto et al., 1988).

Molecular Conformation and Interaction with DNA

The molecular structure of ditrisarubicin B, which closely resembles ditrisarubicin A, has been fully assigned in terms of its 1H NMR spectrum. The two trisaccharide chains in its structure are highly organized, supporting their role in preorganized DNA minor groove binding, which is crucial for intercalating the tetracyclic chromophore into the DNA (Mackay et al., 1996).

Sequence Selective Binding to DNA

Research on ditrisarubicin B's sequence selective binding to DNA reveals that it exhibits a unique binding pattern compared to daunomycin, another anthracycline antibiotic. Its binding is influenced by the presence of certain dinucleotide steps in the DNA sequence (Fox & Kunimoto, 1989).

Comparison with Related Compounds

Studies on other anthracyclines, such as doxorubicin, provide context for understanding the unique properties of ditrisarubicin A. Doxorubicin has been extensively studied for its efficacy in cancer treatment and associated cardiotoxicity, which may shed light on similar effects or contrasting properties of ditrisarubicin A (Burridge et al., 2016).

QSAR Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies of anti-neoplastic spiro-alkaloids, which include compounds structurally related to ditrisarubicin A, provide insights into the molecular descriptors that correlate with antitumor activity. These studies help in understanding how structural elements of these compounds influence their efficacy (Girgis et al., 2015).

Insights from DNA Binding and Molecular Interactions

The DNA binding properties of anthracycline antibiotics, including ditrisarubicin B, have been extensively studied using various footprinting techniques. These studies help in understanding how the saccharide side chains and tetracyclic chromophore of these molecules interact with DNA (Shelton et al., 1996).

Propiedades

Número CAS

87399-21-1

Nombre del producto

Ditrisarubicin A

Fórmula molecular

C60H82N2O22

Peso molecular

1183.3 g/mol

Nombre IUPAC

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3

Clave InChI

YSHFQLRUHOZEFD-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

SMILES canónico

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Sinónimos

ditrisarubicin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditrisarubicin A
Reactant of Route 2
Reactant of Route 2
Ditrisarubicin A
Reactant of Route 3
Ditrisarubicin A
Reactant of Route 4
Ditrisarubicin A
Reactant of Route 5
Ditrisarubicin A
Reactant of Route 6
Ditrisarubicin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.